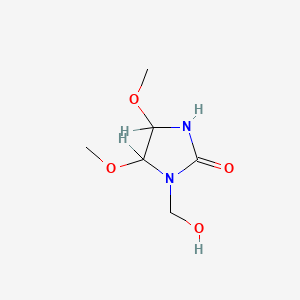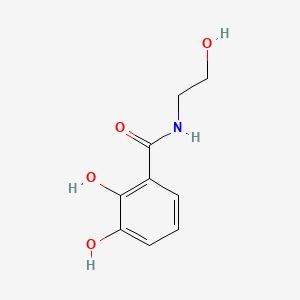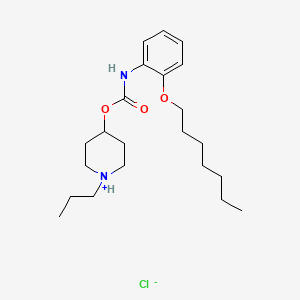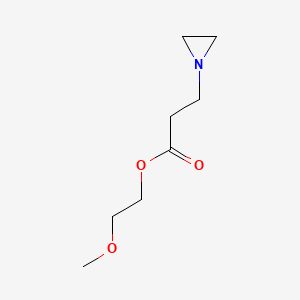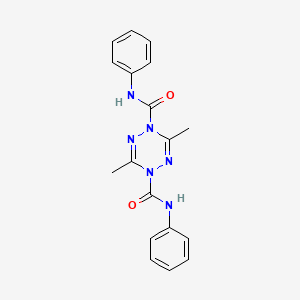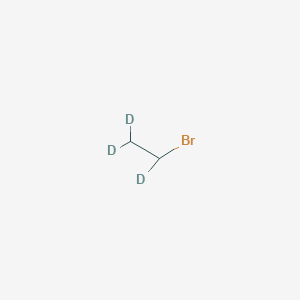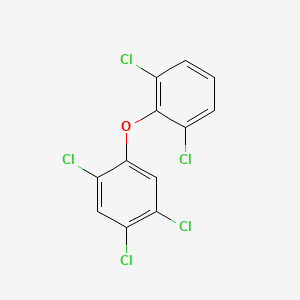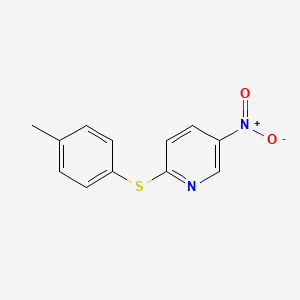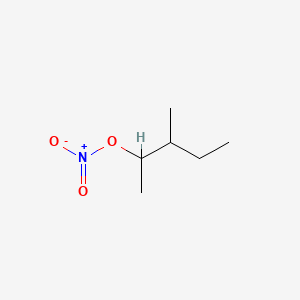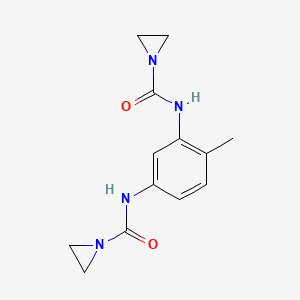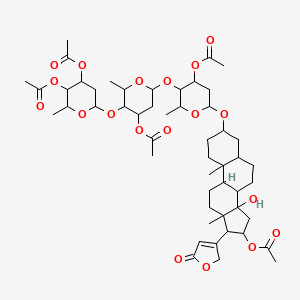![molecular formula C7H14N2 B13746320 1-Methyl-1,2-diazaspiro[2.5]octane CAS No. 26177-34-4](/img/structure/B13746320.png)
1-Methyl-1,2-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.1995 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Vorbereitungsmethoden
The synthesis of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be achieved through several synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification
Analyse Chemischer Reaktionen
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While industrial applications are limited, the compound’s properties may be leveraged in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- involves its interaction with molecular targets and pathways within a given system. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to specific effects. Detailed studies on its mechanism of action are still required to fully elucidate these processes.
Vergleich Mit ähnlichen Verbindungen
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be compared with other similar compounds, such as:
1,2-DIAZASPIRO[2.5]OCTANE: This compound shares the same core structure but lacks the methyl group, which may influence its reactivity and applications.
3,3-PENTAMETHYLENEDIAZIRIDINE:
The uniqueness of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- lies in its specific structural features and the presence of the methyl group, which can impact its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
26177-34-4 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-methyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-7(8-9)5-3-2-4-6-7/h8H,2-6H2,1H3 |
InChI-Schlüssel |
FFYNQULECGIKOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2(N1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


